Selaginoidine

Description

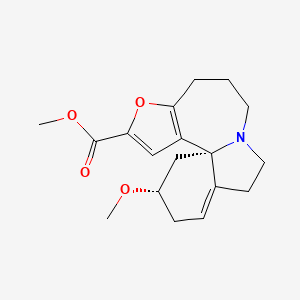

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H23NO4 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

methyl (1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,6]heptadeca-2(6),3,13-triene-4-carboxylate |

InChI |

InChI=1S/C18H23NO4/c1-21-13-6-5-12-7-9-19-8-3-4-15-14(18(12,19)11-13)10-16(23-15)17(20)22-2/h5,10,13H,3-4,6-9,11H2,1-2H3/t13-,18-/m0/s1 |

InChI Key |

DAPYBMFGKSROPI-UGSOOPFHSA-N |

Isomeric SMILES |

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CCC3)OC(=C4)C(=O)OC |

Canonical SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CCC3)OC(=C4)C(=O)OC |

Synonyms |

selaginoidine |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Significance

The presence of selaginoidine and its related alkaloids is not uniform across the vast genus Selaginella, which comprises over 700 species. acgpubs.org Their distribution appears to be restricted to specific lineages, making them valuable markers for understanding the evolutionary relationships within this ancient plant group.

Identification of this compound and Analogues in Specific Selaginella Species

Initial phytochemical investigations into the genus Selaginella revealed a diverse array of secondary metabolites, including flavonoids, lignans, and various types of alkaloids. researchgate.netnih.gov However, the discovery of homoerythrina alkaloids, a class of compounds more commonly associated with the flowering plant genus Erythrina, was a significant finding. nih.gov

Subsequent research led to the isolation and characterization of this compound from Selaginella selaginoides. This discovery was pivotal, as it established the presence of this distinct alkaloid in a non-flowering vascular plant. Further studies have identified analogues of this compound in other Selaginella species, suggesting a shared biosynthetic pathway within certain clades of the genus.

Below is a table summarizing the identified homoerythrina alkaloids in specific Selaginella species:

| Species | Compound |

| Selaginella selaginoides | This compound |

| Selaginella erythropus | 8-deoxyserratinine |

| Selaginella braunii | 13α-hydroxy-epi-dihydro-erysotrine |

This table is based on available phytochemical data and may not be exhaustive.

Biogeographical and Ecological Factors Influencing this compound Presence

The genus Selaginella exhibits a cosmopolitan distribution, with species found in diverse environments ranging from tropical rainforests to arctic-alpine zones. acgpubs.orgnih.gov The production of secondary metabolites in plants is often influenced by environmental factors, serving as a defense mechanism against herbivores, pathogens, and abiotic stresses.

While specific research on the ecological triggers for this compound production is limited, the general principles of plant chemical ecology suggest that its presence may be linked to particular environmental pressures. For instance, species growing in regions with high herbivore pressure or specific soil compositions might exhibit higher concentrations or a greater diversity of these alkaloids. The wide distribution of Selaginella selaginoides across the Northern Hemisphere, including arctic-alpine habitats, suggests that the production of this compound could also be related to adaptations to extreme temperatures or other abiotic stressors. wikipedia.org Further research is needed to establish a direct correlation between specific biogeographical and ecological factors and the presence and concentration of this compound in Selaginella species.

Phytochemical Diversity of Homoerythrina Alkaloids in Selaginellaceae

The family Selaginellaceae, which consists almost exclusively of the genus Selaginella, is a rich source of diverse phytochemicals. acgpubs.orgresearchgate.net The discovery of homoerythrina alkaloids within this family was a significant contribution to the understanding of alkaloid distribution in the plant kingdom. nih.gov

Homoerythrina alkaloids are characterized by a tetracyclic spiroamine skeleton. nih.gov The diversity of these alkaloids within Selaginella arises from variations in the substitution patterns on this core structure. These modifications can include hydroxylation, methylation, and other enzymatic alterations, leading to a range of related compounds with potentially different biological activities. The structural elucidation of these compounds has been achieved through various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).

The presence of this specific class of alkaloids in a lycophyte is of considerable evolutionary interest, as it was previously thought to be confined to a distant lineage of flowering plants. This suggests either a remarkable instance of convergent evolution of a complex biosynthetic pathway or a deep evolutionary origin of the genes involved in their production.

Chemotaxonomic Implications for Selaginella Classification

The classification of the vast and morphologically diverse genus Selaginella has been a challenge for botanists. researchgate.net The distinct and restricted distribution of this compound and its analogues offers a valuable chemical marker for chemotaxonomic studies. Chemotaxonomy utilizes the chemical constituents of plants to aid in their classification and to understand their evolutionary relationships.

The presence of homoerythrina alkaloids in a specific group of Selaginella species can be used to define a "chemosyndrome," a pattern of secondary metabolites that is characteristic of a particular taxon. This chemosyndrome can provide additional evidence to support or refine classifications based on morphological and molecular data.

For example, the occurrence of this compound in S. selaginoides and its analogues in other related species could be used to delineate a specific subgenus or section within Selaginella. This chemical data can be particularly useful in cases where morphological characteristics are ambiguous or have evolved convergently. The study of the distribution of these alkaloids, therefore, has the potential to contribute significantly to a more natural and robust classification of the genus Selaginella. researchgate.net

Biosynthesis and Metabolic Pathways

Elucidation of Proposed Biosynthetic Precursors to Selaginoidine

The journey to this compound begins with fundamental building blocks from primary metabolism. The biosynthesis of Erythrina-type alkaloids originates from two units of the amino acid L-tyrosine. researchgate.netimperial.ac.uk Through a series of enzymatic reactions, tyrosine is transformed into more complex precursors that set the stage for the characteristic alkaloid scaffold. acs.orgnih.gov

A pivotal intermediate in the formation of many benzylisoquinoline alkaloids, including the Erythrina family, is (S)-norreticuline. acs.orgnih.gov Labeling studies have suggested that (S)-norreticuline is a key precursor. researchgate.netacs.org This intermediate is itself the product of a cascade of reactions starting from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), both of which are derived from tyrosine. acs.orgnih.gov The condensation, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, which then undergoes a series of methylations and hydroxylations to yield (S)-reticuline. acs.org

| Precursor | Origin | Role in Pathway |

|---|---|---|

| L-Tyrosine | Primary Metabolism | Initial building block for the entire scaffold. researchgate.net |

| Dopamine | Derived from L-Tyrosine | Condensation partner to form the initial isoquinoline (B145761) structure. acs.org |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Derived from L-Tyrosine | Condensation partner with dopamine. nih.gov |

| (S)-Norreticuline | Intermediate from Tyrosine pathway | Key branching point precursor for Erythrina alkaloid formation. researchgate.netacs.org |

Postulated Enzymatic Transformations and Intermediates in this compound Biosynthesis

The conversion of precursors into the final this compound structure involves a series of sophisticated enzymatic transformations, with oxidative coupling being a hallmark of the process. acs.organnualreviews.org Although the specific enzymes for every step in the this compound pathway have not been fully characterized, the proposed mechanism for related Erythrina alkaloids provides a strong model. acs.org

The proposed biosynthesis proceeds via an oxidative phenol (B47542) coupling of the precursor (S)-norreticuline to form an intermediate, which then undergoes rearrangement. acs.org This is followed by the ring opening of the tetrahydroisoquinoline core to create a dibenzazonine intermediate. acs.org A subsequent intramolecular attack is thought to form the characteristic spirocyclic system of the erythrinan (B1236395) skeleton. acs.organnualreviews.org The oxidoreductase class of enzymes is crucial in these pathways, often catalyzing the key ring-forming steps that define the alkaloid class. nih.gov The final steps to yield this compound would involve modifications to the D-ring, leading to its furan-type structure, a feature that distinguishes it from many other Erythrina alkaloids. pageplace.de

Genetic Basis and Regulation of this compound Biosynthetic Genes

Direct genetic evidence for this compound biosynthesis is limited; however, research into its host genus, Selaginella, particularly Selaginella moellendorffii, offers significant insights. The genomes of Selaginella species contain numerous genes related to secondary metabolism, including those for phenolics, flavonoids, and alkaloids. biorxiv.orgnih.govfrontiersin.org The sequencing of the S. moellendorffii genome revealed an extensive expansion of genes for secondary metabolism, which occurred in parallel to that in flowering plants. researchgate.net

Studies on S. moellendorffii have created comprehensive gene expression atlases, which help in identifying functional gene modules. nih.govplantae.org These analyses show that genes for secondary metabolic pathways are often co-regulated with specific biological processes. nih.gov For instance, a gene module involved in lignocellulose biosynthesis, which also starts from phenylalanine (a close relative of tyrosine), has been identified and appears highly conserved among vascular plants. biorxiv.orgnih.gov It is hypothesized that the genes responsible for this compound biosynthesis are similarly organized into biosynthetic gene clusters (BGCs). These clusters facilitate the efficient production of complex molecules by grouping the necessary enzymatic genes together, allowing for coordinated transcriptional regulation. nih.gov While specific transcription factors regulating this compound synthesis have not been identified, it is known that MYB family transcription factors regulate various secondary metabolic pathways in S. moellendorffii. biorxiv.orgnih.gov

Chemoenzymatic Approaches to this compound Pathway Mimicry

The total synthesis of complex alkaloids like this compound is a significant challenge for organic chemistry. acs.orgnih.gov Chemoenzymatic approaches, which combine the power of traditional chemical synthesis with the high selectivity of biological enzymes, offer a promising strategy to mimic and harness biosynthetic pathways. uoc.grmdpi.com

While no complete chemoenzymatic synthesis of this compound has been reported, strategies developed for related Erythrina alkaloids provide a blueprint. acs.orgthieme-connect.com These approaches often involve the chemical synthesis of a key intermediate that can then be acted upon by enzymes. mdpi.com For example, a synthetic precursor could be subjected to an enzymatic cyclization or oxidation to install a specific stereocenter or functional group with a level of precision that is difficult to achieve through purely chemical means. nih.govmdpi.com Model studies have focused on acid-promoted cyclization reactions to form the tetracyclic lactam skeleton found in this compound. acs.orgnih.gov The development of biocatalysts, such as engineered oxidoreductases or cytochrome P450 enzymes, could enable key late-stage functionalizations in a synthetic route, mimicking the plant's own strategy for creating chemical diversity. mdpi.com

Synthetic Strategies and Structural Elucidation Methodologies

Total Synthesis Approaches to Selaginoidine and its Stereoisomers

The total synthesis of this compound, a homoerythrina alkaloid, has been approached through several innovative chemical transformations. These methods aim to efficiently construct the molecule's complex tetracyclic lactam core. While many efforts have focused on synthesizing the racemic mixture, (±)-selaginoidine, these strategies lay the groundwork for potential enantioselective syntheses to access specific stereoisomers. wikipedia.org

A highly effective strategy for assembling the core structure of (±)-selaginoidine involves a cascade reaction sequence initiated by an aza-Wittig reaction. nih.govnih.gov This approach utilizes a one-pot procedure that efficiently forms a key hexahydroindolinone intermediate. capes.gov.bracs.org The reaction commences with the treatment of a furanyl azide (B81097) with a phosphine, such as tributylphosphine (B147548) (Bu₃P), to generate an iminophosphorane in situ. acs.orgacs.org This reactive intermediate then undergoes an aza-Wittig reaction with 1-methyl-(2-oxocyclohexyl)acetic acid to yield a furanyl-substituted hexahydroindolinone. acs.orgnih.gov

The cascade's final step involves an acid-promoted cyclization. Upon treatment with trifluoroacetic acid, the hexahydroindolinone intermediate undergoes a cyclization involving the furan (B31954) ring, which ultimately affords the tetracyclic lactam skeleton characteristic of (±)-selaginoidine. capes.gov.bracs.orgnih.gov This tandem process is valued for its efficiency, combining multiple bond-forming events in a single operation to rapidly build molecular complexity. scielo.br

| Step | Reaction Type | Key Reactants/Intermediates | Outcome |

| 1 | Aza-Wittig | Furanyl azide, Bu₃P, 1-methyl-(2-oxocyclohexyl)acetic acid | Hexahydroindolinone intermediate acs.org |

| 2 | π-Furan Cyclization | Hexahydroindolinone, Trifluoroacetic acid | Tetracyclic lactam skeleton of (±)-selaginoidine capes.gov.bracs.org |

Intramolecular N-acyliminium ion cyclizations are a cornerstone of many synthetic routes to nitrogen-containing heterocyclic compounds and have been successfully applied to the synthesis of this compound. nih.govresearchgate.net These reactive intermediates are powerful electrophiles capable of forming carbon-carbon bonds through reactions with various nucleophiles. nih.govacs.org

In the context of this compound synthesis, an N-acyliminium ion is typically generated from a precursor lactam, such as the furanyl-substituted tetrahydroindolinone formed via the aza-Wittig pathway. acs.orgnih.gov The addition of a Brønsted or Lewis acid promotes the formation of the N-acyliminium ion, which is then intramolecularly trapped by the tethered furan ring acting as a π-nucleophile. acs.orgscielo.br The outcome of this cyclization is highly dependent on factors such as the length and position of the tether connecting the furan ring and the nature of any substituents. nih.gov This acid-induced Pictet-Spengler type reaction is the key step that closes the final ring to form the tetracyclic core of (±)-selaginoidine. acs.orgnih.gov Studies have explored how varying the substrate and reaction conditions can influence the stereochemical and structural outcomes of such cyclizations. nih.gov

Palladium-catalyzed annulation reactions represent another powerful tool for constructing the cyclic systems found in complex alkaloids. nih.govsnnu.edu.cnnih.gov A synthetic route toward the spirocyclic lactam skeleton of (±)-selaginoidine has been reported that utilizes a palladium-catalyzed annulation process. researchgate.net Such strategies often involve the C-H activation and subsequent annulation of molecular components to rapidly assemble polycyclic frameworks. snnu.edu.cn

While specific details on the palladium-catalyzed synthesis of this compound are limited in the reviewed literature, the general approach involves coupling specifically designed fragments under palladium catalysis to form one or more rings of the target molecule in a single step. researchgate.netrsc.org These methods are prized for their efficiency and potential for diastereoselectivity, providing rapid access to complex building blocks for natural product synthesis. nih.gov

Preparation of Advanced Synthetic Intermediates and this compound Analogs

The synthesis of complex natural products like this compound relies heavily on the efficient preparation of advanced synthetic intermediates. researchgate.netrsc.org These intermediates contain key structural features of the target molecule and are designed for elaboration into the final product. The construction of the hexahydroindolinone scaffold and the development of spirocyclic lactam precursors are two pivotal areas in the synthetic pursuit of this compound.

The hexahydroindolinone ring system is a central intermediate in several synthetic approaches to this compound. capes.gov.bracs.org A robust and efficient one-pot procedure has been developed for its construction. acs.orgnih.gov This method involves the reaction of a furanyl azide with tributylphosphine (Bu₃P) to generate an iminophosphorane. acs.org This intermediate is not isolated but is allowed to react directly with a 1-alkyl-(2-oxocyclohexyl)acetic acid. nih.gov This sequence, combining an aza-Wittig reaction with subsequent cyclization, provides the desired furanyl-substituted hexahydroindolinone system. acs.org This scaffold is then subjected to acid-promoted cyclization to yield the final tetracyclic core of this compound. acs.org

| Intermediate | Synthetic Role | Method of Preparation | Reference |

| Hexahydroindolinone | Precursor to the tetracyclic core | One-pot Aza-Wittig/cyclization from furanyl azide | capes.gov.bracs.orgacs.org |

| Spirocyclic Lactam | Precursor to the this compound skeleton | Palladium-catalyzed annulation | researchgate.net |

Spirocyclic lactams are important structural motifs found in numerous biologically active molecules and serve as key precursors in organic synthesis. google.comrsc.org The development of a synthetic route proceeding through a spirocyclic lactam intermediate has been reported as a strategy for accessing the skeleton of (±)-selaginoidine. researchgate.net The synthesis of these spiro-γ-lactam structures can be achieved through various methods, including oxidative cyclization of phenolic compounds or multi-component reactions like the Ugi reaction. google.combeilstein-journals.org While the specific method for the this compound precursor was noted as a novel synthetic route, the general importance of this class of compounds highlights the strategic value of incorporating them into a synthetic plan. researchgate.netgoogle.com These rigid, three-dimensional structures can help establish key stereocenters early in a synthesis.

Methodological Advancements in Structural Elucidation for this compound

Spectroscopic Techniques for Comprehensive Structural Assignment

A suite of spectroscopic methods is indispensable for piecing together the molecular framework of a novel compound like this compound. These techniques provide complementary information about the connectivity of atoms, the types of functional groups present, and the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a cornerstone of structural elucidation, NMR spectroscopy offers deep insights into the carbon and proton framework of a molecule. scispace.com For a compound with the complexity of this compound, a variety of NMR experiments would be required:

¹H-NMR (Proton NMR): This technique would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. scispace.com

¹³C-NMR (Carbon-13 NMR): This would identify the number of non-equivalent carbon atoms and provide information about their hybridization state (sp³, sp², sp). msu.edu

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) would identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, and Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the complete molecular structure.

Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight and elemental composition of this compound. ijrpr.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. ijrpr.com Furthermore, fragmentation patterns observed in the mass spectrum, often obtained through techniques like collision-induced dissociation (CID), can offer valuable clues about the structural motifs present within the molecule. sketchy.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. sketchy.com The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds. wikipedia.org For this compound, IR spectroscopy would be instrumental in identifying key functional groups such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), and different types of C-H bonds. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. researchgate.net The wavelength of maximum absorption (λmax) can indicate the extent of conjugation, which is a key feature in many alkaloid structures. nist.gov

A hypothetical summary of the kind of data that would be sought for this compound is presented in the table below.

| Spectroscopic Technique | Information Provided |

| ¹H-NMR | Chemical shift (δ), integration (number of protons), multiplicity (splitting pattern), coupling constants (J) |

| ¹³C-NMR | Chemical shift (δ) of each unique carbon atom |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) to determine molecular weight, fragmentation pattern for structural clues |

| Infrared (IR) | Absorption bands (cm⁻¹) indicating the presence of specific functional groups (e.g., C=O, O-H, N-H) |

| UV-Visible | Wavelength of maximum absorbance (λmax) indicating the presence and extent of conjugated systems |

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods are powerful for determining the connectivity of a molecule, they often cannot establish the absolute configuration of stereocenters. mdpi.com X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, and thus, the absolute stereochemistry of a chiral molecule like this compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the calculation of a three-dimensional electron density map, from which the positions of the atoms can be determined with high precision.

For determining the absolute configuration, the phenomenon of anomalous dispersion is utilized. When the crystal contains atoms that scatter X-rays anomalously, it is possible to distinguish between the two possible enantiomeric structures. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A value close to zero for the Flack parameter provides confidence in the determined absolute structure.

The successful application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging step.

Biological Activity and Molecular Mechanisms of Action

In Vitro Investigation of Selaginoidine's Biological Activities

There is no published research detailing the in vitro biological activities of this compound. While the broader class of Erythrina alkaloids has been studied for various effects, including impacts on the central nervous system and acetylcholinesterase inhibition, these findings have not been specifically attributed to or tested with this compound. wikipedia.orgnih.gov

Receptor Binding Affinity and Ligand-Target Interactions

No studies documenting the receptor binding affinity of this compound are available. Research on related Erythrina alkaloids has shown some to be competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors, but this compound itself has not been evaluated in this context. wikipedia.org

Enzyme Modulatory Activities

The ability of this compound to modulate enzyme activity has not been reported. While some alkaloids from the Erythrina genus have shown weak to moderate acetylcholinesterase inhibition, specific data for this compound is absent. nih.gov

Cellular Pathway Perturbations and Phenotypic Screening

There is no information available from phenotypic screens or studies on cellular pathway perturbations resulting from treatment with this compound.

Mechanistic Studies at the Molecular Level

Detailed mechanistic studies to elucidate how this compound might function at a molecular level have not been published.

Elucidation of Signal Transduction Pathways Affected by this compound

No signal transduction pathways have been identified as being affected by this compound.

Protein-Ligand Interaction Dynamics of this compound

Without identified protein targets, there are no studies on the dynamics of protein-ligand interactions involving this compound.

Structure-Activity Relationship (SAR) Derivations for Mechanistic Insights into this compound

A critical aspect of understanding the therapeutic potential and mechanism of action of a natural product lies in the systematic evaluation of its structure-activity relationships (SAR). This involves the synthesis and biological testing of analogues to determine which structural features are essential for its activity. However, a comprehensive review of the scientific literature reveals a notable absence of specific SAR studies conducted directly on the this compound molecule.

While the broader class of homoerythrinan alkaloids, to which this compound belongs, has been associated with certain biological activities, detailed investigations into how modifications of the this compound scaffold affect its biological targets are not yet available. Members of the Erythrina alkaloids, a related class, have demonstrated a range of pharmacological effects, including sedative, hypotensive, and neuromuscular blocking activities. nih.gov Furthermore, some homoerythrinan alkaloids have been reported to exhibit cardioactivity. nih.gov

The lack of dedicated SAR studies for this compound means that the key pharmacophoric elements of its structure have not been elucidated. It remains unknown which of its rings (A, B, C, or D) and functional groups are critical for any potential biological activity and which can be modified to enhance potency or selectivity.

Research into other alkaloid classes has demonstrated the power of SAR in drug discovery. For instance, studies on various lycodine-type alkaloids have provided insights into their acetylcholinesterase (AChE) inhibitory activity, a key target in the management of Alzheimer's disease. mdpi.com Similarly, SAR studies on Amaryllidaceae alkaloids have identified specific structural features that enhance AChE inhibition. pensoft.net These examples underscore the importance of such studies for developing new therapeutic agents.

Given that many alkaloids exhibit AChE inhibitory properties, it is plausible that this compound could also possess such activity. mdpi.compensoft.netnih.gov However, without empirical data from this compound and its derivatives, this remains speculative.

Future research should prioritize the synthesis of this compound analogues to probe its SAR. Modifications could include:

Alterations to the substitution pattern on the aromatic D-ring.

Modification of the lactone functionality in the C-ring.

Changes to the stereochemistry of the various chiral centers.

Introduction or removal of double bonds within the tetracyclic core.

The biological evaluation of these derivatives against a panel of relevant targets, including acetylcholinesterase, would provide the first mechanistic insights into how this compound interacts with biological systems. This would be a crucial step towards understanding its potential pharmacological applications.

Advanced Research Techniques and Future Perspectives

Isotopic Labeling and Metabolic Flux Analysis for Selaginoidine Biosynthesis

Elucidating the biosynthetic pathway of this compound is fundamental to understanding its natural production and for developing biotechnological manufacturing strategies. Isotopic labeling studies, coupled with metabolic flux analysis (MFA), offer powerful tools to trace the metabolic origins and quantify the flow of precursors through the biosynthetic network.

Isotopic Labeling is a technique where organisms are fed with precursors enriched with stable isotopes, such as ¹³C or ¹⁵N. nih.govnih.govcore.ac.uknih.gov These labeled atoms are incorporated into downstream metabolites, and their distribution can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov This allows researchers to identify the building blocks of complex molecules like this compound and map the sequence of enzymatic reactions in its formation. For instance, by feeding a Selaginella species with [¹³C₆]glucose, the pattern of ¹³C incorporation into the this compound skeleton can reveal the contributions of different primary metabolic pathways, such as the shikimate or polyketide pathways. core.ac.uk

Metabolic Flux Analysis (MFA) is a computational method that uses isotopic labeling data, along with measurements of nutrient uptake and product secretion rates, to quantify the rates (fluxes) of all major intracellular reactions. researchgate.netfrontiersin.orgchromatographyonline.commdpi.com MFA can provide a detailed picture of how carbon and nitrogen are channeled through the plant's metabolic network to produce this compound. researchgate.net This can help identify rate-limiting steps or metabolic bottlenecks in the biosynthetic pathway, which can then be targeted for genetic engineering to enhance this compound production. mdpi.com While specific MFA studies on this compound are yet to be published, research on the secondary metabolism of other plant alkaloids has demonstrated the utility of this approach. nih.gov

| Technique | Principle | Application to this compound Research | Potential Insights |

| Isotopic Labeling | Feeding with stable isotope-labeled precursors (e.g., ¹³C, ¹⁵N) and tracking their incorporation into metabolites. nih.govnih.gov | Tracing the metabolic origin of the carbon and nitrogen atoms in the this compound scaffold. | Identification of primary metabolic pathways contributing to this compound biosynthesis. |

| Metabolic Flux Analysis (MFA) | Quantifying the rates of metabolic reactions using isotopic labeling data and stoichiometric models. researchgate.netchromatographyonline.com | Determining the flow of metabolites through the this compound biosynthetic pathway in Selaginella species. | Pinpointing rate-limiting enzymes and understanding the regulation of this compound production. |

In Silico Modeling and Computational Chemistry for this compound

Computational approaches are becoming indispensable in modern natural product research, offering predictive insights that can guide experimental work and accelerate discovery. scispace.comlibguides.comnih.govresearchgate.net

In Silico Modeling and Molecular Docking can be used to predict how this compound interacts with biological targets. researchgate.netnih.govplos.orgnih.govijpras.com By creating three-dimensional models of both this compound and potential protein targets, molecular docking simulations can predict the binding affinity and conformation of the ligand-protein complex. nih.govplos.org This can help to identify the molecular targets of this compound's biological activities and to understand the structural basis of its mechanism of action. For example, docking studies could be performed to investigate the interaction of this compound with enzymes or receptors implicated in neurological or inflammatory pathways.

Computational Chemistry methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure and properties of this compound. nih.gov These calculations can provide insights into its reactivity, stability, and spectroscopic properties, which can aid in its structural elucidation and in the design of synthetic routes. Furthermore, quantum chemical calculations can be used to explore the reaction mechanisms of its biosynthesis or to predict the properties of novel this compound analogs. nih.gov

| Computational Method | Description | Application to this compound | Potential Outcomes |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govplos.org | Predicting the binding of this compound to potential protein targets. | Identification of potential mechanisms of action and biological targets. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov | Calculating the structural, electronic, and spectroscopic properties of this compound. | Understanding its reactivity, stability, and aiding in the design of new analogs. |

Methodological Enhancements in Isolation and Purification of this compound from Complex Matrices

The isolation of pure this compound from its natural source, Selaginella, presents a significant challenge due to the complexity of the plant's metabolome. Advanced chromatographic techniques are crucial for obtaining high-purity this compound for structural elucidation and biological testing. chromtech.comnih.govresearchgate.netjcdronline.orguomustansiriyah.edu.iq

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation of complex mixtures. nih.govresearchgate.net The use of modern stationary phases with different selectivities, combined with optimized mobile phases, can achieve high-resolution separation of this compound from other alkaloids and secondary metabolites present in the extract. nih.gov

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing the risk of irreversible adsorption and degradation of the target compound. nih.govchromatographyonline.commdpi.comaocs.orgchromatographyonline.com CCC is particularly well-suited for the preparative-scale purification of natural products and has been successfully applied to the isolation of various alkaloids. mdpi.com The selection of an appropriate biphasic solvent system is critical for a successful CCC separation. nih.govchromatographyonline.com

| Chromatographic Technique | Principle | Advantage for this compound Isolation |

| UHPLC | Liquid chromatography using very small particle sizes in the stationary phase, requiring high pressure. nih.govresearchgate.net | High resolution and speed, ideal for analytical profiling and small-scale purification. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. nih.govchromatographyonline.commdpi.comaocs.orgchromatographyonline.com | High sample loading capacity, no irreversible adsorption, and total sample recovery. |

Systems Biology Approaches to this compound Research

Systems biology aims to understand complex biological systems by studying the interactions between their various components. frontiersin.orgfrontiersin.orgnih.govnih.govcpsbb.eumdpi.comuv.esnih.govnih.gov Applying a systems biology approach to this compound research would involve integrating data from multiple "omics" platforms to build a comprehensive model of its biological context.

Genomics, Transcriptomics, Proteomics, and Metabolomics data from Selaginella species can provide a wealth of information. frontiersin.orgnih.govnih.govnih.govmdpi.comuv.esnih.govnih.govpnas.org For example, transcriptomic analysis can identify genes that are co-expressed with known this compound biosynthetic genes, thus revealing novel enzymes or regulatory factors involved in the pathway. nih.govnih.govnih.gov Proteomic studies can identify the proteins that are differentially expressed under conditions of high this compound production, while metabolomic profiling can provide a snapshot of the metabolic state of the plant.

By integrating these multi-omics datasets , researchers can construct regulatory networks and metabolic models that describe how the production of this compound is controlled and how it relates to other cellular processes. frontiersin.orgmdpi.comuv.esnih.govnih.gov This holistic view can facilitate the identification of new targets for metabolic engineering and provide a deeper understanding of the ecological role of this compound in the plant. frontiersin.org

Opportunities for this compound Analog Development and Mechanistic Probes

The unique structure of this compound makes it an attractive scaffold for the development of novel analogs with potentially improved or new biological activities. scispace.comacs.org The synthesis of this compound analogs can be guided by computational modeling to predict their binding to target proteins. acs.org

Furthermore, this compound can be modified to create mechanistic probes , which are valuable tools for studying biological processes. nih.govnih.govrsc.orgunc.eduresearchgate.net For example, a fluorescent tag could be attached to the this compound molecule to visualize its localization within cells. Alternatively, a photo-reactive group could be incorporated to allow for covalent labeling of its protein targets, facilitating their identification. nih.gov The development of such probes would be instrumental in elucidating the precise molecular mechanisms underlying the biological effects of this compound. nih.govunc.edu

| Compound Type | Purpose | Methodology | Potential Impact |

| This compound Analogs | To explore structure-activity relationships and develop new therapeutic agents. scispace.comacs.org | Chemical synthesis, guided by computational design. | Discovery of more potent or selective compounds. |

| Mechanistic Probes | To identify cellular targets and elucidate mechanisms of action. nih.govnih.govrsc.orgunc.eduresearchgate.net | Covalent attachment of reporter groups (e.g., fluorescent dyes, photo-crosslinkers). | Unraveling the molecular basis of this compound's biological activity. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Selaginoidine, and what key reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis often involves tandem Friedel-Crafts alkylation/cyclization processes. For example, trifluoroacetic acid (TFA)-mediated reactions have been used to achieve cyclization-hydrogen transfer steps, yielding flyvylium intermediates critical for this compound derivatives. Key conditions include superacid catalysts (e.g., TFA), temperature control (room temperature to 80°C), and solvent selection (e.g., dichloromethane). Purification via column chromatography and recrystallization is essential to isolate high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and Mass Spectrometry (MS) are critical. For novel analogs, X-ray crystallography provides definitive structural confirmation. Researchers must compare observed spectral data (e.g., chemical shifts, coupling constants) with literature values for known compounds. For new derivatives, full spectral assignments and purity assessments (HPLC, elemental analysis) are mandatory to validate identity .

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?

- Methodological Answer : Document reaction parameters meticulously, including catalyst loading, solvent ratios, and reaction time. Use standardized protocols for purification (e.g., gradient elution in chromatography). Include negative controls (e.g., omitting catalysts) to confirm reaction specificity. All procedures should align with guidelines for experimental transparency, as outlined in journals like the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel this compound analogs?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic conformational changes. Use variable-temperature NMR or deuterated solvents to stabilize structures. Computational chemistry tools (DFT calculations) can model electronic environments to predict shifts. Cross-validate with high-resolution MS and X-ray data to resolve ambiguities .

Q. What strategies optimize this compound's bioactivity through targeted structural modifications?

- Methodological Answer : Employ structure-activity relationship (SAR) studies by systematically altering functional groups (e.g., hydroxylation, alkylation). Use molecular docking simulations to predict binding affinities with biological targets (e.g., enzymes). Validate modifications via in vitro assays (e.g., IC₅₀ measurements) and statistical analysis (ANOVA) to identify significant trends .

Q. What experimental approaches elucidate the mechanistic role of superacids in this compound cyclization?

- Methodological Answer : Conduct kinetic studies to monitor reaction rates under varying acid strengths. Isotopic labeling (e.g., deuterated substrates) can trace proton transfer pathways. Computational models (DFT or MD simulations) can map transition states and intermediates. Compare results with analogous non-acid-catalyzed reactions to isolate catalytic effects .

Q. How can researchers address low yields in multi-step this compound syntheses?

- Methodological Answer : Identify rate-limiting steps using time-course analysis. Optimize intermediates’ stability via protective groups (e.g., silylation) or solvent polarity adjustments. Apply Design of Experiments (DoE) to test variable interactions (e.g., temperature, catalyst concentration). Green chemistry principles (e.g., microwave-assisted synthesis) may enhance efficiency .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing bioactivity data in this compound studies?

- Methodological Answer : Use dose-response curves with nonlinear regression to calculate EC₅₀/IC₅₀ values. For comparative studies, apply t-tests or ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Multivariate analysis (PCA) can reduce dimensionality in high-throughput screening datasets. Ensure reproducibility by reporting confidence intervals and p-values .

Q. How should conflicting results in this compound’s pharmacological properties be addressed?

- Methodological Answer : Replicate experiments across independent labs using identical protocols. Perform meta-analyses of published data to identify confounding variables (e.g., cell line variability). Validate in vivo models for translational relevance. Transparent reporting of negative results is critical to refining hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.